![molecular formula C15H14N4O4S B2397609 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide CAS No. 868978-46-5](/img/structure/B2397609.png)

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

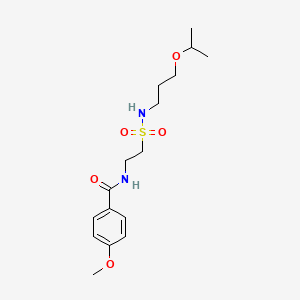

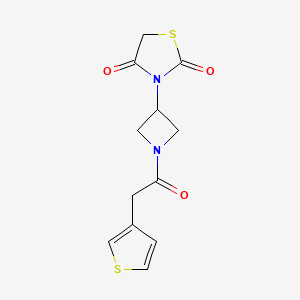

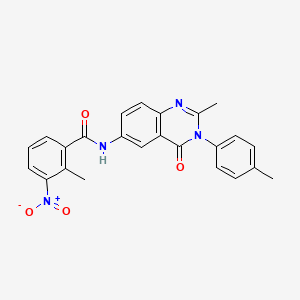

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety linked to a nitrobenzenesulfonamide group

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been known to exhibit a wide range of pharmacological activities . They have been used as the core backbone in the development of covalent inhibitors , suggesting that they may interact with a variety of biological targets.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exhibit antifungal activity by inhibiting the formation of yeast to mold and ergosterol formation . Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to cell death .

Biochemical Pathways

Given the antifungal activity of similar imidazo[1,2-a]pyridine derivatives, it can be inferred that the compound may interfere with the ergosterol biosynthesis pathway . This could lead to downstream effects such as disruption of cell membrane integrity and ultimately cell death .

Pharmacokinetics

Similar imidazo[1,2-a]pyridine derivatives have been analyzed for their admet properties . It was found that these compounds could be moderately toxic to humans, though in-vitro toxicity studies would help to understand the real-time toxic level .

Result of Action

Based on the antifungal activity of similar imidazo[1,2-a]pyridine derivatives, it can be inferred that the compound may lead to the disruption of cell membrane integrity and ultimately cell death in fungal pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the imidazo[1,2-a]pyridine core through cyclization reactions. For example, the reaction between α-bromoketones and 2-aminopyridines can yield imidazo[1,2-a]pyridines under mild and metal-free conditions using reagents like iodine and tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Cyclization: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.

Substitution: Reagents such as sodium hydride or potassium carbonate can be used to facilitate nucleophilic substitution.

Cyclization: Cyclization reactions often require catalysts like iodine or transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the sulfonamide moiety.

Scientific Research Applications

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly against breast cancer cells.

Pharmaceutical Research: The compound’s imidazo[1,2-a]pyridine core is known for its broad range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.

Material Science: Imidazo[1,2-a]pyridine derivatives are explored for their use in optoelectronic devices and sensors.

Comparison with Similar Compounds

Similar Compounds

Imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in their functional groups and overall structure.

Uniqueness

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide is unique due to its combination of the imidazo[1,2-a]pyridine core with a nitrobenzenesulfonamide group. This unique structure imparts specific biological activities and enhances its potential as a therapeutic agent.

Properties

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c20-19(21)13-4-3-5-14(10-13)24(22,23)16-8-7-12-11-18-9-2-1-6-15(18)17-12/h1-6,9-11,16H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOKFNMYCJMROU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319734 |

Source

|

| Record name | N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816834 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

868978-46-5 |

Source

|

| Record name | N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide](/img/structure/B2397533.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2397543.png)

![N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2397544.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2397545.png)

![1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2397548.png)